N1-Ethyl Acetate vs. N1-Carboxylic Acid: Lipophilicity and Permeability Comparison
The title compound, an ethyl ester (XLogP3-AA = 1.3, MW 234.25, HBD = 1, HBA = 4 [1]), is more lipophilic than its carboxylic acid analog 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid (MW 206.2, HBD = 2, HBA = 4 [2]; predicted XLogP3 ≈ 0.6). The increase in LogP by approximately 0.7 units and reduction in hydrogen-bond donors from 2 to 1 are consistent with improved passive membrane permeability for the ester [1].
| Evidence Dimension | Partition coefficient (XLogP3-AA) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3; HBD = 1; HBA = 4; MW = 234.25 g/mol |
| Comparator Or Baseline | 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid: XLogP3 ≈ 0.6 (estimated); HBD = 2; HBA = 4; MW = 206.2 g/mol |
| Quantified Difference | ΔXLogP3 ≈ +0.7; ΔHBD = −1; ΔMW = +28.0 g/mol |
| Conditions | Computational prediction (PubChem XLogP3-AA for target; acid XLogP3 estimated from fragment-based methods) |
Why This Matters
The higher lipophilicity and reduced hydrogen-bond donor count of the ethyl ester can translate into better oral absorption and CNS penetration, making it a preferred scaffold when passive permeability is critical.
- [1] PubChem CID 292823. XLogP3-AA and computed properties. https://pubchem.ncbi.nlm.nih.gov/compound/292823 (accessed 2026-04-25). View Source
- [2] 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid. ChemBase ID 273144 / American Elements product entry. Molecular weight and heavy-atom properties. https://www.chembase.cn; https://www.americanelements.com (accessed 2026-04-25). View Source
